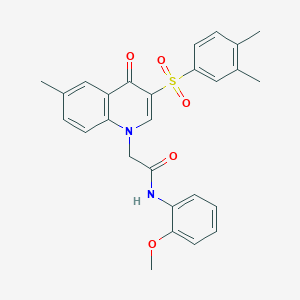

2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide

Description

The compound 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a quinolin-4-one derivative featuring a sulfonyl group at position 3, a methyl substituent at position 6 of the quinoline core, and a 2-methoxyphenyl acetamide moiety. Structurally, it belongs to the N-substituted 2-arylacetamide class, which has garnered interest due to its resemblance to bioactive molecules, including penicillin derivatives and ligands with coordination capabilities .

Properties

IUPAC Name |

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-17-9-12-23-21(13-17)27(31)25(35(32,33)20-11-10-18(2)19(3)14-20)15-29(23)16-26(30)28-22-7-5-6-8-24(22)34-4/h5-15H,16H2,1-4H3,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBULHRWEBIXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel quinoline derivative with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes findings from diverse sources to provide a comprehensive overview of the compound's biological activity.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key findings include:

-

Anti-inflammatory Activity :

- The compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, it demonstrated up to 84% inhibition of TNF-α and 92% inhibition of IL-6 at a concentration of 10 µM compared to standard dexamethasone .

- The anti-inflammatory effects were confirmed using the carrageenan-induced rat paw edema model, where it showed comparable efficacy to diclofenac sodium at a dose of 20 mg/kg .

-

Antimicrobial Activity :

- The compound has been tested against various pathogenic bacteria and fungi, showing a minimum inhibitory concentration (MIC) ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli .

- Its antimicrobial efficacy suggests potential applications in treating infections caused by resistant strains.

-

Anticancer Properties :

- Preliminary studies indicate that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, it was shown to interfere with the WNT/β-catenin pathway, which is crucial for cancer cell survival .

- In vitro assays demonstrated that the compound reduced cell viability in cancer cell lines with an EC50 value in the low micromolar range .

Data Tables

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced inflammation in rats, the compound was administered at various dosages. Results indicated a dose-dependent reduction in paw edema, confirming its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted on clinical isolates of E. coli and S. aureus. The compound exhibited strong antimicrobial activity, particularly against multi-drug resistant strains, highlighting its relevance in current medical challenges.

Case Study 3: Cancer Cell Proliferation Inhibition

In vitro studies on breast cancer cell lines revealed that treatment with the compound led to significant apoptosis and reduced proliferation rates. Mechanistic studies suggested involvement of the WNT signaling pathway modulation.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key Observations :

- Sulfonyl vs.

- Substituent Positions : Ortho-methoxy substitution in the target compound’s acetamide (2-methoxyphenyl) contrasts with para-substituted analogs (e.g., 4-chloro in , 4-methoxy in ). Ortho-substituents often induce steric effects, altering molecular conformation and binding .

- Quinoline Modifications: Fluorine () or ethyl () substituents on the quinoline core may modulate lipophilicity and metabolic stability compared to the target compound’s methyl group.

Q & A

Q. How can the synthesis of this compound be optimized for higher yields?

- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, temperature, and catalyst use. For example, Na₂CO₃ and acetyl chloride in CH₂Cl₂ under reflux can enhance acetylation efficiency. Post-reaction purification via silica gel chromatography (0–8% MeOH in CH₂Cl₂ gradient) followed by recrystallization from ethyl acetate improves purity. Monitoring reaction progress via TLC ensures intermediate stability. Yield improvements (e.g., 58% in ) are achievable by iterative Na₂CO₃/acetyl chloride additions .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

- Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.69 ppm for amide protons, δ 168.6 ppm for carbonyl groups in ). ESI/APCI-MS confirms molecular weight (e.g., m/z 347 [M+H]⁺). X-ray crystallography (as in ) resolves stereochemistry for sulfonamide and quinoline moieties .

Q. How is purity assessed during synthesis?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with TLC (silica gel, UV visualization). Purity ≥95% is achievable via recrystallization (e.g., ethyl acetate in ). Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) validates absence of impurities .

Q. What strategies address poor solubility in aqueous buffers?

- Methodological Answer : Use co-solvents (e.g., DMSO, PEG-400) or micellar formulations (e.g., Tween-80). For in vitro assays, pre-dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Solubility parameters (e.g., logP) can be predicted via HPLC-derived hydrophobicity indices .

Q. How is in vitro biological activity evaluated?

- Methodological Answer : Screen antimicrobial activity using broth microdilution (MIC assays) against Gram-positive/negative strains ( ). For kinase inhibition, use fluorescence-based ATPase assays with recombinant enzymes. Validate cytotoxicity via MTT assays in mammalian cell lines .

Advanced Research Questions

Q. How can computational modeling predict target binding interactions?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, antimicrobial enzymes). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. DFT calculations (Gaussian 09) optimize sulfonamide group geometry for electrostatic complementarity .

Q. What in vivo models assess pharmacological efficacy?

- Methodological Answer : Use murine infection models (e.g., Staphylococcus aureus sepsis) for antimicrobial studies. For anticancer activity, employ xenograft models (subcutaneous tumor implants) with bioluminescence monitoring. Dose optimization via PK/PD modeling ensures therapeutic plasma concentrations .

Q. How is metabolic stability evaluated in hepatic microsomes?

- Methodological Answer : Incubate the compound with human/rat liver microsomes (37°C, NADPH regeneration system). Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint) and extrapolate hepatic extraction ratio. Identify metabolites using HR-MS/MS fragmentation patterns .

Q. What methods resolve contradictions in reported bioactivity data?

- Methodological Answer : Conduct meta-analysis of published IC₅₀/MIC values, adjusting for assay variability (e.g., cell line differences, incubation times). Validate via orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic activity). Use Bayesian statistics to model dose-response uncertainty .

Q. How can synergistic effects with adjuvants be quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.